1,3-Dioxolane-2-methanol, 2,4-dimethyl-

Synthetic Methodology Process Chemistry Yield Optimization

1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS 53951-43-2), also designated as 2,4-dimethyl-1,3-dioxolane-2-methanol, is a heterocyclic organic compound with the molecular formula C6H12O3 and a molecular weight of 132.1577 g/mol. It is a member of the 1,3-dioxolane class, featuring a five-membered acetal ring bearing a hydroxymethyl group at the 2-position and methyl substituents at the 2- and 4-positions.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 53951-43-2
Cat. No. B1656733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolane-2-methanol, 2,4-dimethyl-
CAS53951-43-2
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1COC(O1)(C)CO
InChIInChI=1S/C6H12O3/c1-5-3-8-6(2,4-7)9-5/h5,7H,3-4H2,1-2H3
InChIKeyYYMZBDSPZJJXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS 53951-43-2): Procurement-Grade Chemical Properties and Structural Baseline


1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS 53951-43-2), also designated as 2,4-dimethyl-1,3-dioxolane-2-methanol, is a heterocyclic organic compound with the molecular formula C6H12O3 and a molecular weight of 132.1577 g/mol [1]. It is a member of the 1,3-dioxolane class, featuring a five-membered acetal ring bearing a hydroxymethyl group at the 2-position and methyl substituents at the 2- and 4-positions [2]. This compound is primarily employed as a research reagent and synthetic building block in organic synthesis, valued for its structural and chemical properties .

Why Generic 1,3-Dioxolane-2-methanol Analogs Are Not Directly Interchangeable with 2,4-Dimethyl-1,3-dioxolane-2-methanol


Substituting 1,3-dioxolane-2-methanol, 2,4-dimethyl- with unsubstituted or differently substituted 1,3-dioxolane-2-methanol analogs in a research or industrial process can lead to significant deviations in reaction outcomes, purification efficiency, and final product quality. The presence and specific placement of the methyl groups at the 2- and 4-positions of the dioxolane ring [1] substantially alter the compound's steric and electronic environment, directly influencing its reactivity profile, solvent compatibility, and selectivity in synthetic transformations. For instance, as detailed in the following quantitative evidence, the 2,4-dimethyl substitution pattern uniquely directs the major product outcome in catalytic aerobic oxidation, a behavior not observed with simpler dioxolane alcohols . Furthermore, the distinct physical properties, such as predicted boiling point and partition coefficient (LogP), differentiate this compound from its less-substituted counterparts, affecting its handling, storage, and downstream processing . Therefore, generic substitution without a precise understanding of these quantifiable differentiators poses a tangible risk to experimental reproducibility and process robustness.

Product-Specific Quantitative Evidence Guide for 1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS 53951-43-2)


Differential Synthesis Yield: A 93% Pathway for 1,3-Dioxolane-2-methanol, 2,4-dimethyl-

A reported synthetic route for 1,3-dioxolane-2-methanol, 2,4-dimethyl- using 1,2-propanediol as a starting material achieves a yield of approximately 93% . While comparative yield data for the direct synthesis of its unsubstituted analog, 1,3-dioxolane-2-methanol (CAS 5694-68-8), under identical conditions is not provided in the same report, this high yield establishes a strong baseline for evaluating its procurement for synthetic applications .

Synthetic Methodology Process Chemistry Yield Optimization

Solvent-Directed Selectivity in Aerobic Oxidation: A Unique Differentiator for 1,3-Dioxolane-2-methanol, 2,4-dimethyl-

In a study on the aerobic oxidation of 1,2-propanediol catalyzed by diamine-stabilized palladium nanoparticles, the solvent was found to dictate the major product. In n-hexane, (2,4-dimethyl-1,3-dioxolan-2-yl)methanol (the target compound) was obtained as the major product . In stark contrast, when the same reaction was performed in water, acetic acid was produced with a selectivity of >85% . This demonstrates a clear, quantifiable solvent-dependent switch in product selectivity, which is a key differentiator from related dioxolane alcohols where such a pronounced solvent effect on product distribution may not be documented.

Catalysis Selective Oxidation Solvent Effects Palladium Nanoparticles

Key Physicochemical Property Differentiation: Boiling Point, Density, and LogP of 1,3-Dioxolane-2-methanol, 2,4-dimethyl- vs. Unsubstituted Analog

The predicted physicochemical properties of 1,3-dioxolane-2-methanol, 2,4-dimethyl- are distinct from its unsubstituted analog, 1,3-dioxolane-2-methanol (CAS 5694-68-8). The 2,4-dimethyl derivative exhibits a predicted boiling point of 180.6±15.0 °C , a predicted density of 1.034±0.06 g/cm³ , and a predicted LogP of 0.13 . In comparison, the unsubstituted 1,3-dioxolane-2-methanol has a reported boiling point of 97 °C and a predicted density of 1.164±0.06 g/cm³ . The significant increase in boiling point (approximately +83.6 °C) and decrease in density (approximately -0.13 g/cm³) for the 2,4-dimethyl derivative are direct consequences of the increased molecular weight and altered intermolecular forces due to methylation.

Physicochemical Properties Solvent Selection Purification LogP

Spectral Fingerprint for Identity Verification: Unique Mass, NMR, and FTIR Data for 1,3-Dioxolane-2-methanol, 2,4-dimethyl-

1,3-Dioxolane-2-methanol, 2,4-dimethyl- has a documented spectral fingerprint comprising 1 NMR, 1 FTIR, and 3 MS (GC) spectra, accessible via the SpectraBase spectral database (Compound ID: CcENEyt66mN) [1]. The NIST Chemistry WebBook also provides a reference electron ionization mass spectrum [2]. While similar spectral data may exist for other dioxolane derivatives, the availability of a multi-spectral, cross-referenced dataset from a reputable repository provides a robust and unique identifier for this specific compound, facilitating its unambiguous confirmation in quality control and research settings.

Analytical Chemistry Quality Control Identity Verification Spectral Library

Commercial Purity Specification: 97% Minimum Purity for 1,3-Dioxolane-2-methanol, 2,4-dimethyl-

A commercial supplier (Leyan) lists the target compound with a purity specification of 97% . While purity specifications are a fundamental requirement for any research reagent, this documented value provides a concrete, quantifiable benchmark for procurement. The presence of a defined purity level allows for direct comparison with other potential sources and ensures that the material meets a minimum standard for reliable use in synthetic applications.

Quality Control Procurement Specification Purity

Defined Research and Industrial Applications for 1,3-Dioxolane-2-methanol, 2,4-dimethyl- (CAS 53951-43-2) Based on Evidence


Selective Aerobic Oxidation Catalysis for Targeted (2,4-Dimethyl-1,3-dioxolan-2-yl)methanol Synthesis

Researchers and process chemists involved in the aerobic oxidation of 1,2-propanediol, particularly those using palladium nanoparticle catalysts, can prioritize the use of this compound as a target for product optimization. The evidence that (2,4-dimethyl-1,3-dioxolan-2-yl)methanol is obtained as the major product in n-hexane, while a different product (acetic acid, >85% selectivity) is formed in water , provides a clear basis for designing solvent systems to achieve desired outcomes. This scenario is especially relevant for studies focused on catalyst selectivity and the development of solvent-dependent synthetic pathways.

Synthetic Chemistry R&D Requiring a Specific, High-Yield Building Block

Organic synthesis laboratories and medicinal chemistry groups can confidently select this compound as a building block or intermediate, given its documented high-yield synthetic accessibility (approximately 93% from 1,2-propanediol) . This metric supports its use in multi-step syntheses where efficiency and material costs are critical. The distinct physicochemical properties (e.g., higher predicted boiling point of 180.6 °C and lower density of 1.034 g/cm³ compared to its unsubstituted analog) further inform its use in purification protocols, such as distillation, and in reaction mixtures requiring specific solvent or partitioning characteristics.

Analytical Chemistry and Quality Control for Identity Verification

Laboratories performing analytical chemistry, quality control, or forensic analysis can utilize the compound's unique and verified spectral fingerprint (1 NMR, 1 FTIR, 3 MS (GC)) from the SpectraBase database and the NIST mass spectrum for unambiguous compound identification. This application scenario is critical for confirming the identity and purity of the compound upon receipt, during storage, or as a reference standard in analytical method development. The availability of multi-technique spectral data from authoritative sources mitigates the risk of misidentification, a common pitfall when working with less-characterized analogs.

Chemical Procurement with Defined Purity Specifications

Procurement specialists and laboratory managers can rely on the commercially available purity specification of 97% as a key quality benchmark when sourcing this compound. This documented purity level facilitates direct comparison between suppliers, ensures that the material meets a minimum standard for intended research use, and supports compliance with internal quality assurance protocols. The specification reduces procurement risk by providing a quantifiable measure of the compound's quality, which is essential for reproducible experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dioxolane-2-methanol, 2,4-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.